

# Off-target effects of Atuveciclib S-Enantiomer on GSK3 kinase

Author: BenchChem Technical Support Team. Date: December 2025



## Technical Support Center: Atuveciclib S-Enantiomer

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of **Atuveciclib S-Enantiomer** on GSK3 kinase.

## Frequently Asked Questions (FAQs)

Q1: What is Atuveciclib and its S-Enantiomer?

Atuveciclib (also known as BAY 1143572) is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of cyclin-dependent kinase 9 (CDK9) and cyclin T1.[1][2][3] Its primary mechanism of action is to bind to and inhibit the kinase activity of CDK9, which in turn prevents the phosphorylation of downstream targets like the C-terminal domain of RNA polymerase II. This leads to the inhibition of transcriptional elongation of tumor-promoting genes, ultimately inducing apoptosis in cancer cells.[1] The Senantiomer of Atuveciclib is a specific stereoisomer of the compound.

Q2: Does Atuveciclib or its S-Enantiomer have known off-target effects on GSK3 kinase?

Yes. The racemic mixture of Atuveciclib has been shown to inhibit Glycogen Synthase Kinase 3 (GSK3) with submicromolar potency.[4][5] The S-enantiomer of Atuveciclib has very similar in







vitro properties to the racemic mixture, suggesting it likely also inhibits GSK3.[5][6][7]

Q3: What are the reported IC50 values for Atuveciclib against its primary target and GSK3?

The following table summarizes the inhibitory concentrations (IC50) of Atuveciclib and its S-enantiomer against their primary target CDK9/CycT1 and the off-target GSK3 kinases.

| Compound                 | Target     | IC50 (nM)   |
|--------------------------|------------|-------------|
| Atuveciclib (Racemate)   | CDK9/CycT1 | 13[2][4][5] |
| GSK3α                    | 45[4][5]   |             |
| GSK3β                    | 87[4][5]   | _           |
| Atuveciclib S-Enantiomer | CDK9/CycT1 | 16[6][7][8] |

Q4: What is the primary signaling pathway of Atuveciclib?

The primary signaling pathway inhibited by Atuveciclib involves the regulation of transcription elongation. Atuveciclib targets the P-TEFb complex (CDK9/CycT1), which is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). This phosphorylation is a critical step for the transition from abortive to productive transcription elongation. By inhibiting CDK9, Atuveciclib prevents this phosphorylation event, leading to a halt in the transcription of many short-lived proteins, including those crucial for cancer cell survival.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Off-target effects of Atuveciclib S-Enantiomer on GSK3 kinase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8075345#off-target-effects-of-atuveciclib-s-enantiomer-on-gsk3-kinase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com